Beclomethasone 17-monopropionate
Overview
Description
Beclomethasone 17-monopropionate, also known as 17-BMP, is an ester of beclomethasone . It is an active metabolite of Beclomethasone dipropionate . It is a glucocorticoid receptor (GR) agonist and exhibits greater affinity for GR than Beclomethasone dipropionate .
Synthesis Analysis
Beclomethasone dipropionate is a pro-drug that is rapidly activated by hydrolysis to the active monoester, 17-monopropionate (17-BMP) . This hydrolysis occurs via esterase enzymes .Molecular Structure Analysis
The molecular formula of Beclomethasone 17-monopropionate is C25H33ClO6 . The IUPAC name is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate .Chemical Reactions Analysis
Beclomethasone dipropionate undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites .Physical And Chemical Properties Analysis
The average weight of Beclomethasone 17-monopropionate is 464.98 . It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .Scientific Research Applications
1. Corticosteroid Potency and Cell Type Specificity
Beclomethasone dipropionate is metabolized into 17-beclomethasone monopropionate, demonstrating greater affinity for corticosteroid receptors. This property was studied in human cell types, specifically peripheral blood mononuclear cells and osteoblasts, highlighting its differential potency and potential for targeted therapeutic applications (Seeto et al., 2000).
2. Treatment of Gastrointestinal Graft-versus-Host Disease
Oral beclomethasone dipropionate, which is converted to 17-beclomethasone monopropionate in the intestine, showed effectiveness in treating acute gastrointestinal graft-versus-host disease. This highlights its utility in managing inflammation and complications post-allogeneic hematopoietic cell transplantation (McDonald, 2007).
3. Pharmacokinetics in Different Administration Routes
A study comparing systemic levels of 17-beclomethasone monopropionate after intranasal and oral inhalation of beclomethasone dipropionate found that intranasal administration resulted in substantially lower systemic bioavailability than oral inhalation. This has implications for choosing administration routes based on desired systemic exposure levels (Ratner et al., 2012).
4. Particle Size in Pulmonary Bioavailability
The particle size of inhaled beclomethasone dipropionate aerosols influences its pulmonary bioavailability, which is crucial for optimizing drug delivery in asthma treatments. Different particle sizes have shown varying plasma concentrations of 17-beclomethasone monopropionate, suggesting the importance of aerosol characteristics in therapeutic efficacy (Esposito-Festen et al., 2007).
5. Metabolism in Human Lung and Plasma
Research on the metabolism kinetics of beclomethasone dipropionate and 17-beclomethasone monopropionate in human lung and plasma revealed differences in metabolic pathways. This understanding is vital for predicting the drug's behavior in different tissues and its systemic side effects (Foe et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYGPBKGZGRQKT-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203899 | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 17-monopropionate | |
CAS RN |
5534-18-9 | |
Record name | Beclomethasone 17-monopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beclomethasone 17-monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beclomethasone 17-monopropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETHASONE 17-MONOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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